Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-
Description
This compound is a benzoic acid derivative featuring a hydroxy group at position 2 and a substituted thiourea moiety at position 4. Such structural features are critical for applications in medicinal chemistry, particularly in antimicrobial or enzyme-inhibitory roles .
Properties
CAS No. |
62773-58-4 |
|---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-hydroxy-5-(methylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C9H10N2O3S/c1-10-9(15)11-5-2-3-7(12)6(4-5)8(13)14/h2-4,12H,1H3,(H,13,14)(H2,10,11,15) |
InChI Key |
MZNNQZSQEYGSEO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- typically involves multiple steps:
Starting Material: The synthesis begins with benzoic acid, which is readily available and serves as the core structure.
Amination: The methylamino group is introduced via nucleophilic substitution, often using methylamine in the presence of a catalyst.
Thioxomethylation: The thioxomethylamino group is added through a reaction with carbon disulfide and methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinones, which are important intermediates in various chemical processes.
Reduction: The compound can be reduced to form amines and other derivatives, depending on the reducing agents used.
Substitution: The aromatic ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Scientific Research Applications
Biological Activities
Benzoic acid derivatives are known for their diverse biological activities. Key areas of research include:
- Antimicrobial Properties : Compounds similar to benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that modifications in the amino group can lead to improved efficacy against various pathogens .
- Anticancer Activity : Research indicates that derivatives of this compound may induce apoptosis in cancer cell lines such as MDA-MB-231. The compound's structural features contribute to its ability to interact with biological targets involved in cancer progression .
Applications in Pharmaceuticals
The unique properties of benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- make it a candidate for several pharmaceutical applications:
- Drug Development : Its derivatives are being explored for their potential as selective inhibitors of enzymes like carbonic anhydrase IX, which is implicated in tumor growth and metastasis .
- Antimicrobial Agents : With rising concerns over antibiotic resistance, compounds derived from benzoic acid are being investigated for their ability to combat resistant strains of bacteria and fungi .
Agricultural Applications
In addition to its pharmaceutical uses, benzoic acid derivatives may find applications in agriculture:
- Pesticides and Herbicides : The compound's biological activity suggests potential use as a natural pesticide or herbicide, targeting specific pests or diseases while minimizing environmental impact.
Case Studies
- Anticancer Research : A study demonstrated that derivatives of benzoic acid could significantly inhibit the growth of breast cancer cells by inducing apoptosis through specific molecular pathways .
- Antimicrobial Efficacy : Research highlighted the effectiveness of modified benzoic acid compounds against resistant bacterial strains such as Escherichia coli, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism by which benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- exerts its effects involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The thioxomethyl group can interact with sulfur-containing biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Benzoic Acid, 2-Hydroxy-5-[[(Phenylamino)thioxomethyl]amino]- (CAS 62773-62-0)
- Structural Differences: The phenylamino group replaces the methylamino group in the thiourea moiety.
- Molecular Formula : C₁₄H₁₂N₂O₃S (MW: 288.32 g/mol).
- Enhanced π-π stacking interactions, which may improve binding to aromatic residues in biological targets.
- Applications: Likely exhibits stronger lipophilicity compared to the methylamino analog, favoring membrane penetration in antimicrobial applications .
Benzoic Acid, 2-Chloro-5-[[(3-Methyl-2-Thienyl)thioxomethyl]amino]- (CAS 172998-60-6)
- Structural Differences : A chloro substituent replaces the hydroxy group at position 2, and the thiourea moiety is attached to a 3-methylthienyl group.
- Molecular Formula : C₁₇H₁₇ClN₂O₂S₂ (MW: 396.91 g/mol).
- Key Properties: Chloro group increases lipophilicity and electron-withdrawing effects, altering the acidity of the benzoic acid (pKa ~2-3).
- Applications : The thienyl group may confer selectivity toward sulfur-metabolizing enzymes or receptors in pathogens .
3-{2-[4-Oxo-2-(Phenylamino)-4,5-Dihydro-1,3-Thiazol-5-yl]Acetamido}Benzoic Acid (CAS 101466-26-6)
- Structural Differences : Incorporates a thiazole ring linked via an acetamido group instead of a thiourea.
- Molecular Formula : C₁₈H₁₅N₃O₄S (MW: 369.39 g/mol).
- Predicted pKa of 4.05 suggests moderate solubility at physiological pH.
- Applications: Thiazole derivatives are known for kinase inhibition, suggesting possible anticancer or anti-inflammatory uses .
5-[(2,5-Dihydroxyphenyl)Methylamino]-2-Hydroxybenzoic Acid (Lavendustin C)
- Structural Differences: Replaces the thiourea group with a dihydroxybenzylamino substituent.
- Key Properties :
- Additional hydroxyl groups enhance hydrogen-bonding capacity and solubility in aqueous media.
- Dihydroxybenzyl group may mimic tyrosine residues, enabling kinase inhibition.
- Applications : Used in studies targeting tyrosine kinase signaling pathways .
Benzoic Acid, 2-Methoxy-5-[Methyl(Methylsulfonyl)Amino]- (CAS 90763-15-8)
- Structural Differences : Methoxy replaces the hydroxy group at position 2, and a methylsulfonyl group substitutes the thiourea.
- Molecular Formula: C₁₀H₁₃NO₅S (MW: 259.28 g/mol).
- Key Properties :
- Sulfonyl group is strongly electron-withdrawing, lowering the pKa of the benzoic acid (estimated <2).
- Methoxy group increases lipophilicity, favoring blood-brain barrier penetration.
- Applications: Potential use in central nervous system-targeted therapies due to enhanced lipophilicity .
Comparative Analysis Table
Biological Activity
Benzoic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]- (referred to here as Compound A) is of particular interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C10H12N2O3S
- CAS Number : Not specifically listed but can be derived from its structural formula.
Biological Activities
The biological activities of Compound A can be categorized into several key areas:
1. Antimicrobial Activity
Several studies have indicated that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to Compound A have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of microbial cell membranes and inhibition of enzyme activity.
2. Antioxidant Properties
Benzoic acid derivatives are known for their antioxidant capabilities, which help in neutralizing free radicals in biological systems. This property is vital for preventing oxidative stress-related diseases .
3. Enzyme Inhibition
Compound A has been studied for its potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit carbonic anhydrase (CA) enzymes, which are crucial in various physiological processes and disease states . The selectivity of these compounds for specific isoforms of CA could lead to targeted therapeutic strategies.
4. Cytotoxicity and Antiproliferative Effects
Studies have demonstrated that certain benzoic acid derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. For example, one study reported a significant increase in apoptosis markers when treated with a related compound . This suggests potential applications in cancer therapy.
Case Studies
Several case studies highlight the diverse effects of benzoic acid derivatives, including Compound A:
- Case Study 1 : A study on the cytotoxic effects of benzoic acid derivatives on human foreskin fibroblasts showed that these compounds could enhance proteolytic activity via the ubiquitin-proteasome pathway and autophagy-lysosome pathway . This suggests a dual mechanism where these compounds may not only induce cell death in cancer cells but also promote cellular health in normal cells.
- Case Study 2 : In a comparative study of various benzoic acid derivatives, Compound A exhibited notable inhibition against carbonic anhydrase IX with an IC50 value indicating high potency . This selectivity could be beneficial in minimizing side effects associated with broader enzyme inhibition.
Data Summary Table
Q & A
Q. [Basic]
- ¹H/¹³C NMR : In DMSO-d₆, observe acidic protons (COOH at ~12 ppm) and thiourea NH groups (broad peaks at ~10 ppm).
- FT-IR : Confirm C=S (1250 cm⁻¹), NH (3300 cm⁻¹), and COOH (1700 cm⁻¹) stretches.
- HRMS : Validate molecular mass (e.g., [M-H]⁻ ion).
- X-ray Crystallography : Use SHELX for structure refinement if single crystals form. Rotational restrictions in the thiourea group may cause NMR splitting, requiring 2D-COSY for resolution .
How can DFT calculations predict electronic properties and reactive sites?
Q. [Advanced]
- Method : B3LYP/6-311+G(d,p) with exact exchange terms improves accuracy for electron correlation in thiourea systems .
- Key Outputs :
- HOMO-LUMO gap (predicts charge-transfer behavior).
- Fukui indices (identify nucleophilic/electrophilic sites).
- Calibration : Include solvent effects (PCM model) to match experimental UV-Vis spectra. Discrepancies in dipole moments may indicate conformational flexibility .
What strategies study metal-chelating behavior?
Q. [Advanced]
- UV-Vis Titration : Monitor ligand-to-metal charge transfer bands (e.g., Cu²⁺ at ~400 nm).
- ITC : Quantify binding constants (e.g., log K = 4.5 for Cu²⁺).
- Job’s Plot : Determine stoichiometry (likely 1:1 for soft acids like Ag⁺).
- XAS : Resolve coordination geometry (e.g., square planar vs. tetrahedral).
Note: Use inert atmospheres to prevent thiourea oxidation .
How to resolve pKa discrepancies between theory and experiment?
Q. [Advanced]
- Experimental : Potentiometric titration in 0.1 M KCl.
- Computational : COSMO-RS model with explicit water molecules.
- NMR Titration : Track protonation shifts in D₂O to account for thione-thiol tautomerism. Adjust DFT models to include tautomeric equilibria .
What chromatographic methods analyze this compound in biological matrices?
Q. [Basic]
- HPLC : C18 column, acetonitrile:0.1% formic acid (70:30), detection at 250 nm.
- LC-MS/MS : ESI⁻ mode, MRM targeting [M-H]⁻ (e.g., m/z 295 → 252).
- Validation : Spike-recovery in serum (>90% recovery, RSD <5%) with SPE cleanup .
How to evaluate kinase inhibition potential?
Q. [Advanced]
- FP Assays : Use ATP-competitive probes (e.g., ADP-Glo™) for EGFR or VEGFR.
- IC₅₀ : Dose-response curves (10 nM–100 µM), correcting for metal chelation artifacts.
- Co-crystallization : SHELX resolves binding modes; exclude DTT to prevent disulfide formation .
How to assess stability under varying pH and temperature?
Q. [Basic]
- Accelerated Studies : Incubate at pH 1.2–9.0 and 25–60°C.
- HPLC Monitoring : Quantify degradation (% area loss) over 4 weeks.
- Storage : Lyophilize or store at -20°C in amber vials to prevent thiourea hydrolysis .
Notes
- Basic vs. Advanced : Basic questions focus on synthesis, characterization, and stability, while advanced topics involve computational modeling, metal interactions, and mechanistic assays.
- Methodology : Answers emphasize experimental design, data validation, and troubleshooting.
- Contradictions : Address discrepancies (e.g., pKa, DFT vs. experimental) through multi-method validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
